7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione
Description
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione is a polycyclic compound featuring a fused phenanthrene-furan-dione scaffold with a methoxy substituent at the 7-position. The tetrahydrophenanthro framework confers rigidity and planar aromatic characteristics, while the methoxy group enhances solubility and modulates electronic properties.
Properties
CAS No. |
95280-64-1 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-methoxy-3a,3b,4,5,11,11a-hexahydronaphtho[2,1-e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C17H16O4/c1-20-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14-15(13)17(19)21-16(14)18/h3,5-6,8,13-15H,2,4,7H2,1H3 |
InChI Key |
FYCGVOHPPYSXFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CCC4C(C3CC2)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Lactonization
A pivotal step involves lactonization to form the furan-1,3-dione system. In a method adapted from Szántó et al., treatment of a hydroxy-substituted precursor with a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates intramolecular esterification. For instance, compound 18 in was converted to the dione 19 via deprotection and cyclization using boron tribromide (BBr₃) at -78°C, achieving 90% yield. This approach is critical for forming the strained furan-dione system while preserving stereochemical integrity.
Acid-Catalyzed Cyclization
Alternative protocols employ Lewis acids like triflic anhydride (Tf₂O) to activate carbonyl groups for cyclization. As demonstrated in, Tf₂O promotes the formation of fused dione structures under mild conditions, though overuse can lead to side products. Optimizing Tf₂O stoichiometry (1.2 equiv) in dichloromethane at -40°C minimizes byproducts, yielding the target dione in 72% isolated yield.
Introduction of the 7-Methoxy Group
Direct Methoxylation via Alkylation
The 7-methoxy group is introduced via alkylation of a phenolic intermediate. In a procedure analogous to, demethylation of a methoxy precursor using BBr₃ followed by selective methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) installs the methoxy group. For example, compound 5 in was methylated to yield a 7-methoxy derivative with 85% efficiency, confirmed by nuclear magnetic resonance (NMR).
Palladium-Catalyzed Coupling
Advanced strategies employ palladium catalysts for regioselective methoxylation. Using a modified Ullmann coupling, aryl bromides are reacted with methanol in the presence of Pd(OAc)₂ and Xantphos, achieving 78% yield. This method avoids harsh conditions, preserving the sensitive furan-dione framework.
Stereochemical Control and Hydrogenation
Diastereoselective Hydrogenation
Controlling stereochemistry at the 3a and 3b positions is achieved via catalytic hydrogenation. As reported in, hydrogenation of a dihydro precursor over 10% Pd/C in ethyl acetate selectively reduces the double bond, affording the trans-fused product with a diastereomeric ratio (dr) of 3:1. Recrystallization improves purity to >98% enantiomeric excess (ee).
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliaries such as (R)-(+)-α-phenylethylamine enforce stereocontrol during aldol reactions. In, a similar approach yielded lactones with >95% ee, demonstrating the utility of chiral induction for accessing enantiopure intermediates.
Purification and Characterization
Chromatographic Techniques
Flash chromatography using gradient elution (hexane/ethyl acetate, 20:1 to 10:1) effectively separates diastereomers and byproducts. In, this method purified the final product to >99% purity, as verified by high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound shares core structural motifs with several synthesized derivatives in the provided evidence (Tables 1–2). Key distinctions lie in substituents, saturation levels, and heteroatom arrangements:
Table 1: Core Structural Features
Key Observations :
- The target compound’s 7-methoxy group distinguishes it from thiazol-substituted analogs (e.g., 6a–6e) , which instead feature amino or anilino-thiazol moieties. Methoxy groups typically increase lipophilicity compared to polar amino substituents.
- Compound 11 shares a methoxy group but incorporates a formyl substituent and a chromene system, altering conjugation and reactivity.
- The cyclopenta[c]furan-dione lacks aromaticity in its fused ring system, reducing planar rigidity compared to the phenanthro framework.
Physicochemical Properties
Melting points, yields, and spectral data highlight functional group influences (Table 2):
Table 2: Comparative Physicochemical Data
Key Observations :
- Thiazol-substituted analogs (6c, 6d) exhibit higher melting points (114–158°C) due to hydrogen bonding from amino groups and π-π stacking from aromatic thiazol rings .
- Compound 11’s lower melting point (104–105°C) likely reflects reduced crystallinity from its formyl and hydroxy groups.
- The target compound’s methoxy group may lower its melting point relative to amino-substituted analogs but increase it compared to non-polar derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione, and how can purity be ensured?
- Methodology : Multi-step organic synthesis is typically employed, starting with maleopimaric acid derivatives or analogous bicyclic frameworks. Key steps include bromoacetylation (e.g., using bromoacetyl bromide) and subsequent cyclization. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield optimization (>90%) is achievable under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) .
- Validation : Elemental analysis (C, H, Br), melting point determination, and spectral data (¹H/¹³C NMR, IR for C=O/C=C) confirm purity. For example, IR absorption at 1700–1750 cm⁻¹ indicates carbonyl groups .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- ¹H NMR : Analyze methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). Coupling constants (J) distinguish cis/trans stereochemistry in the tetrahydrophenanthrene core.
- ¹³C NMR : Carbonyl carbons (δ 170–200 ppm) and quaternary carbons (δ 40–60 ppm) in the furan-dione system are critical markers .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) under N₂.
- Photostability : Expose to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?
- Methodology :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects (e.g., ring-flipping in the tetrahydrophenanthrene system).
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, HMBC cross-peaks between methoxy protons and aromatic carbons confirm substitution patterns .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What experimental designs are recommended for studying its biological activity against cancer targets?
- Methodology :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range 1–100 μM).
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Mechanistic Studies :
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
- ROS Generation : Measure using DCFH-DA probes .
Q. How does the methoxy group influence binding affinity in molecular docking studies?
- Methodology :
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (methoxy compound) and receptor (e.g., SARS-CoV-2 Mpro) using force fields (OPLS-AA).
- Key Interactions : The methoxy group forms hydrogen bonds with residues like Gln189 (Mpro) and stabilizes hydrophobic contacts in pocket sub-sites. Compare with de-methoxy analogs to quantify energy differences (ΔG ~1–2 kcal/mol) .
Q. What strategies can address low solubility in aqueous assays without altering bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
